Safety data and toxicology of Quinuclidine-3-carboxylic acid hydrate
Safety data and toxicology of Quinuclidine-3-carboxylic acid hydrate
Document Control: Version 1.0 | Classification: Internal/Research Use Only Subject: Toxicological Profile, Handling Framework, and Analytical Standardization[1]
Executive Technical Summary
Quinuclidine-3-carboxylic acid hydrate (Q3CAH) represents a critical bicyclic scaffold in medicinal chemistry, serving as the primary synthon for muscarinic receptor antagonists (e.g., Solifenacin).[1] While the parent pharmacophore—quinuclidine —is a highly toxic, volatile amine (LD50 ~81 mg/kg), the carboxylic acid derivative exhibits a distinct toxicological profile governed by its zwitterionic nature.
This guide addresses the specific safety nuances of the hydrate form. Unlike the free base, Q3CAH exists as a stable, polar solid; however, its metabolic potential to release the quinuclidine core necessitates a "Safety by Design" approach that treats the compound with higher precaution than its GHS "Irritant" labeling suggests.
Physicochemical Constitution & Stability
The hydrate form introduces water of crystallization that alters the molecular weight and solubility profile compared to the anhydrous or hydrochloride salt forms.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | (3R/S)-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrate |
| CAS Number | 1609402-70-1 (Hydrate) / 827-04-3 (Anhydrous) |
| Molecular Formula | C₈H₁₃NO₂[1][2] · xH₂O (Typically Monohydrate) |
| Molecular Weight | 155.19 g/mol (Anhydrous) + 18.02 (Water) ≈ 173.21 g/mol |
| pKa Values | pKa₁ ≈ 3.8 (Carboxyl), pKa₂ ≈ 10.2 (Quinuclidine N) |
| Solubility | High in H₂O (Zwitterionic); Moderate in MeOH; Low in Hexane/DCM |
The Zwitterionic Shielding Effect
The reduced toxicity of Q3CAH compared to quinuclidine is driven by its ionization. At physiological pH, the molecule exists primarily as a zwitterion (COO⁻ / NH⁺). This charge distribution significantly reduces:
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Vapor Pressure: Eliminating inhalation risks associated with volatile amines.[1]
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Lipophilicity: Reducing passive dermal absorption rates compared to the uncharged quinuclidine base.[1]
Toxicological Assessment
Critical Warning: While Q3CAH is labeled as an Irritant (H315/H319) , it must be handled with the assumption of Class II Acute Toxicity due to potential metabolic decarboxylation or impurities (unreacted quinuclidine).
Acute Toxicity Profile (Read-Across Analysis)
Data synthesized from ECHA dossiers and surrogate quinuclidine derivatives.[1]
| Route | Hazard Class | Estimated LD50 (Rat) | Mechanism of Action |
| Oral | Harmful (Cat 4) | 300–2000 mg/kg | Muscarinic receptor modulation; CNS excitation.[1] |
| Dermal | Irritant (Cat 2) | > 2000 mg/kg | Alkaline hydrolysis of lipid bilayers (Saponification). |
| Inhalation | Irritant (Cat 3) | N/A (Solid) | Dust inhalation causes severe mucous membrane inflammation.[1] |
Genotoxicity & Chronic Effects
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Ames Test: Generally negative for quinuclidine carboxylates.[1]
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Sensitization: Potential sensitizer upon prolonged contact due to protein conjugation via the carboxylic acid moiety.[1]
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Neurotoxicity: High doses may induce anticholinergic syndrome (dry mouth, mydriasis, tachycardia) if systemic absorption occurs.[1]
Experimental Protocols: Analytical & Handling
Protocol A: HPLC Purity Analysis (Impurity Exclusion)
Objective: To quantify Q3CAH purity and detect the highly toxic quinuclidine precursor (impurity).
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Rationale: Standard reverse-phase HPLC fails to retain polar zwitterions.[1] This method uses Ion-Pair Chromatography.
Methodology:
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Column: C18 end-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.[1]
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Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 9.0 with NH₄OH). High pH ensures the amine is non-protonated for retention or fully controlled.
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Mobile Phase B: Acetonitrile (HPLC Grade).
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Gradient:
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0-5 min: 95% A (Isocratic equilibration)
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5-20 min: 95% A → 60% A
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20-25 min: 60% A → 95% A
-
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Detection: UV at 210 nm (Carboxyl absorption). Note: Quinuclidine has weak UV; use Refractive Index (RI) or ELSD if strictly quantifying the amine impurity.
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Flow Rate: 1.0 mL/min at 25°C.
Protocol B: Solubilization & pH Adjustment
Objective: Safe preparation of stock solutions without generating aerosols.
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Weighing: Use an anti-static balance enclosure. The hydrate can be hygroscopic; weigh quickly to prevent water uptake affecting stoichiometry.
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Solvent Choice: Dissolve in water or 1:1 Methanol/Water.[1]
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Neutralization: The solution will be slightly acidic (pH ~4-5).[1] If using for coupling reactions, neutralize with 1 equivalent of DIPEA or NaOH slowly to prevent exotherms.
Visualizing the Safety & Reactivity Workflow
Diagram: Metabolic & Reactivity Logic
This diagram illustrates the relationship between the toxic parent and the stable zwitterion, highlighting why pH control is critical during extraction.
Caption: Figure 1.[1][3] Structural relationship between the highly toxic quinuclidine base and the zwitterionic carboxylic acid hydrate.
Diagram: Exposure Control Hierarchy
Standard operating procedure flow for handling Q3CAH in a research setting.
Caption: Figure 2. Operational safety workflow emphasizing containment during the weighing phase.
Occupational Health & Emergency Response
Personal Protective Equipment (PPE) Matrix
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Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[1]
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Dermal: Nitrile Rubber (0.11 mm thickness) provides >480 min breakthrough time.[1] Avoid Latex (poor resistance to amines).[1]
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Ocular: Chemical splash goggles.[1] Contact lenses should be strictly prohibited.[1]
Emergency Protocols
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Eye Contact: Immediate irrigation for 15 minutes .[1] The alkaline nature of the quinuclidine nitrogen can cause penetrating corneal injury. Measure pH of the eye cul-de-sac if possible; continue rinsing until pH is neutral.[1]
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Skin Contact: Wash with soap and water.[1][4][5] Do not use ethanol (enhances dermal absorption).
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Spill Cleanup:
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2832202, Quinuclidine-3-carboxylic acid.[1] Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier - Quinuclidine derivatives and toxicological endpoints.[1][2] Retrieved from [Link]
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Organic Syntheses. Synthesis of 3-Quinuclidone and derivatives (Precursor handling). Org.[1][2] Synth. 1964, 44, 75. Retrieved from [Link]
Sources
- 1. CAS 75208-40-1: 3-Quinuclidinecarboxylic acid | CymitQuimica [cymitquimica.com]
- 2. Quinuclidine-3-carboxylic acid | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
